molecular formula C7H5ClN4 B188268 3-chloro-6-(1H-imidazol-1-yl)pyridazine CAS No. 71037-71-3

3-chloro-6-(1H-imidazol-1-yl)pyridazine

Katalognummer: B188268
CAS-Nummer: 71037-71-3
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: VAJLJRMHTTUOFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-6-(1H-imidazol-1-yl)pyridazine is an organic compound with the molecular formula C7H5ClN4. It is a heterocyclic compound that contains both a pyridazine ring and an imidazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with imidazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-6-(1H-imidazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-6-(1H-imidazol-1-yl)pyridazine derivative .

Wissenschaftliche Forschungsanwendungen

3-chloro-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications, including:

Biologische Aktivität

3-Chloro-6-(1H-imidazol-1-yl)pyridazine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring substituted with a chlorine atom and an imidazole group, contribute to its diverse biological activities. The compound's molecular formula is C7H5ClN4, with a molar mass of 180.59 g/mol, and it exhibits properties that make it a candidate for further pharmacological exploration.

  • Molecular Formula : C7H5ClN4
  • Molar Mass : 180.59 g/mol
  • Density : 1.47 g/cm³
  • Boiling Point : 416.4°C
  • Flash Point : 205.6°C

These properties indicate a stable compound under standard laboratory conditions, suitable for various biological assays.

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. Molecular docking studies suggest that its binding affinity is significant for certain enzymes involved in metabolic pathways, which may lead to potential therapeutic applications.

Binding Affinity Studies

Interaction studies have shown that this compound binds to various biological targets, which could elucidate its mechanisms of action and therapeutic potential. Techniques such as molecular docking simulations are commonly employed to predict these interactions at the molecular level.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Antitumor Activity : Investigations into its cytotoxic effects have indicated potential antitumor activity, particularly in the context of ruthenium(II) complexes where it serves as a ligand. These complexes have demonstrated enhanced cytotoxicity against cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity in Cancer Models : A study involving ruthenium(II) complexes with this ligand showed promising results in terms of cytotoxic effects against cisplatin-resistant cancer cell lines. The complexes exhibited reduced toxicity and better solubility, indicating a potential for developing new chemotherapeutic agents .
  • Molecular Docking Studies : Computational studies have modeled the interactions between this compound and various receptors, elucidating its potential as an agonist or antagonist depending on the target site .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can shed light on the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazineMethyl substitution on imidazoleEnhanced lipophilicity
3-Bromo-6-(1H-imidazol-1-yl)pyridazineBromine substitution instead of chlorinePotentially different reactivity
3-Chloro-5-(1H-imidazol-2-yl)pyridineDifferent ring structureAltered electronic properties

This table illustrates how variations in substituents can influence the chemical reactivity and biological activity, emphasizing the distinctiveness of this compound.

Eigenschaften

IUPAC Name

3-chloro-6-imidazol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJLJRMHTTUOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377889
Record name 3-chloro-6-(1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71037-71-3
Record name 3-chloro-6-(1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-(1H-imidazol-1-yl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3,6-dichloropyridazine (Aldrich, 300 mg, 2.0 mmol), imidazole (Aldrich, 163 mg, 2.4 mmol), and diisopropylethylamine (620 mg, 4.8 mmol) in 1.5 mL 1,2-dichlorobenzene was heated in a sealed tube to 120° C. at 330 watts for 45 min in an Emry™ Creator microwave. The crude reaction mixture was purified by column chromatography (SiO2, 1% methanol-CH2Cl2) to give 135 mg of the title compound (0.75 mmol, 38% yield) as the major product. MS (DCl/NH3) m/z 181 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
38%

Synthesis routes and methods II

Procedure details

A mixture of 47.6 parts of 1H-imidazole, 33.6 parts of sodium hydride dispersion 50% and 750 parts of N,N-dimethylformamide was stirred at room temperature for 15 minutes. The resulting solution was added to 106 parts of 3,6-dichloropyridazine in 750 parts of N,N-dimethylformamide and the whole was further stirred for 2 days at room temperature. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was crystallized from methanol. The product was filtered off, washed with petroleumether and dried, yielding 48.5 parts of 3-chloro-6-(1H-imidazol-1-yl)pyridazine; mp. 182.9° C. (compound 1).
[Compound]
Name
47.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of imidazole (0.613 g, 8 mmol) and 3,6-dichloropyridazine (1.55 g, 10 mmol), K2CO3 (4.15 g) and DMF (15 mL) was heated at 70–80° C. overnight. After removal of DMF in vacuo, the residual solid was dissolved in CH2Cl2 (50 mL), washed with 1N Na2CO3 aq. solution, and dried (MgSO4). Separation using column chromatography (CH2Cl2/methanol 100:1) afforded 3-chloro-6-(imidazol-1-yl)pyridazine (1.2 g) as a white solid.
Quantity
0.613 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-(1H-imidazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-chloro-6-(1H-imidazol-1-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-chloro-6-(1H-imidazol-1-yl)pyridazine
Reactant of Route 4
3-chloro-6-(1H-imidazol-1-yl)pyridazine
Reactant of Route 5
3-chloro-6-(1H-imidazol-1-yl)pyridazine
Reactant of Route 6
3-chloro-6-(1H-imidazol-1-yl)pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.